molecular formula C24H18O4 B3472753 2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

Cat. No.: B3472753
M. Wt: 370.4 g/mol
InChI Key: YIAKZELMJZETQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a synthetic organic compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic electronics, and photopolymerization. The unique structure of this compound, featuring a benzylidene group attached to an indane-1,3-dione core, makes it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with indane-1,3-dione. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the indane-1,3-dione core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups onto the aromatic ring or the indane-1,3-dione core.

Scientific Research Applications

2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of organic electronic materials, photoinitiators for polymerization, and dyes for solar cells.

Mechanism of Action

The mechanism of action of 2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2,3-dihydro-1H-indene-1,3-dione: Similar structure but with a phenyl group instead of the benzylidene group.

    Indane-1,3-dione: The core structure without any substituents.

    4-(Benzyloxy)-3-methoxybenzaldehyde: One of the starting materials for the synthesis.

Uniqueness

The uniqueness of 2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylidene group enhances its reactivity and potential for various applications compared to its simpler analogues.

Properties

IUPAC Name

2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O4/c1-27-22-14-17(11-12-21(22)28-15-16-7-3-2-4-8-16)13-20-23(25)18-9-5-6-10-19(18)24(20)26/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAKZELMJZETQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
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2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
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2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
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2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
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2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
Reactant of Route 6
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2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

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